molecular formula C14H26O4 B14363769 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene CAS No. 91520-52-4

2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene

Cat. No.: B14363769
CAS No.: 91520-52-4
M. Wt: 258.35 g/mol
InChI Key: OHECKARXXLDQAX-UHFFFAOYSA-N
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Description

2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene is an organic compound with the molecular formula C12H22O4 It is a member of the tetraoxahexadeca family, characterized by the presence of multiple ether linkages within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene typically involves the reaction of allyl alcohol with triethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated derivatives

Scientific Research Applications

2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ether linkages.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene involves its interaction with molecular targets through its ether linkages. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4,7,10,13-Tetraoxahexadeca-1,15-diyne
  • 2,15-Dihydroxy-5,8,11-trimethyl-4,7,10,13-tetraoxahexadecane-1,16-diyl

Comparison

Compared to similar compounds, 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene is unique due to its specific arrangement of ether linkages and the presence of methyl groups at positions 2 and 15. This structural uniqueness imparts distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

91520-52-4

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

2-methyl-3-[2-[2-[2-(2-methylprop-2-enoxy)ethoxy]ethoxy]ethoxy]prop-1-ene

InChI

InChI=1S/C14H26O4/c1-13(2)11-17-9-7-15-5-6-16-8-10-18-12-14(3)4/h1,3,5-12H2,2,4H3

InChI Key

OHECKARXXLDQAX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COCCOCCOCCOCC(=C)C

Origin of Product

United States

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